molecular formula C20H25NO2 B1230326 Femoxetine CAS No. 59859-58-4

Femoxetine

Cat. No.: B1230326
CAS No.: 59859-58-4
M. Wt: 311.4 g/mol
InChI Key: OJSFTALXCYKKFQ-YLJYHZDGSA-N
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Description

  • Scientific Research Applications

      Chemistry: Femoxetine’s use in chemical research is not extensively documented.

      Biology: Its impact on biological systems, such as receptors or enzymes, requires further investigation.

      Medicine: Although not widely studied, this compound’s potential therapeutic applications merit exploration.

      Industry: Industrial applications remain speculative due to its discontinued development.

  • Mechanism of Action

    Femoxetine acts as a selective serotonin reuptake inhibitor (SSRI) .

    Preparation Methods

      Synthetic Routes: Detailed synthetic routes for femoxetine are not widely available. it shares structural similarities with paroxetine.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: Femoxetine likely undergoes various reactions typical of aromatic compounds.

      Common Reagents and Conditions: Information on specific reagents and conditions for this compound reactions is limited.

      Major Products: The major products formed during this compound synthesis or transformations remain undisclosed.

  • Comparison with Similar Compounds

      Unique Features: Femoxetine’s uniqueness lies in its structural similarity to paroxetine while differing in administration feasibility.

      Similar Compounds: Other SSRIs like paroxetine, fluoxetine, and sertraline share pharmacological similarities.

    Properties

    IUPAC Name

    (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H25NO2/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19/h3-11,17,20H,12-15H2,1-2H3/t17-,20-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OJSFTALXCYKKFQ-YLJYHZDGSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H25NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70208576
    Record name Femoxetine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70208576
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    311.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    59859-58-4
    Record name (+)-Femoxetine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=59859-58-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Femoxetine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059859584
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Femoxetine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70208576
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name FEMOXETINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y719ZLX8C
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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